N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide
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Overview
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring system substituted with dimethoxy and ethylsulfonyl groups. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide typically involves the condensation of 5,6-dimethoxy-2-aminobenzothiazole with 3-(ethylsulfonyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with mitochondrial proteins, altering the balance between pro-apoptotic and anti-apoptotic factors, thereby promoting cell death.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
- 4-(benzo[d]thiazol-2-yl)-N,N-dimethylaniline
Uniqueness
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethoxy and ethylsulfonyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-4-27(22,23)12-7-5-6-11(8-12)17(21)20-18-19-13-9-14(24-2)15(25-3)10-16(13)26-18/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAVHKRSBTZTIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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